molecular formula C11H7NO3S2 B3587778 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B3587778
M. Wt: 265.3 g/mol
InChI Key: CEGWYNRNQDQLNJ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, a specialized heterocyclic compound with the molecular formula C 11 H 7 NO 3 S 2 and a molecular weight of 265.31 g/mol . Its structure features a (Z)-configured exocyclic double bond, connecting a 4-oxo-2-thioxothiazolidine (rhodanine) ring system to a benzoic acid moiety. This configuration is significant as the rhodanine scaffold is a privileged structure in medicinal chemistry, widely recognized for its role in the development of enzyme inhibitors . The presence of both hydrogen bond acceptors and donors, along with the rigid, planar structure imparted by the conjugated system, makes this compound a valuable scaffold in drug discovery research. It is particularly useful as a building block for the design and synthesis of potential bioactive molecules, with applications in screening for antimicrobial, antidiabetic, and antiviral agents. The carboxylic acid functional group provides a versatile handle for further chemical modification, such as amide coupling or esterification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1287651-45-9 . SMILES: OC(=O)c1ccc(cc1)/C=C/1SC(=S)NC1=O .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWYNRNQDQLNJ-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl)benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium, provides the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Thiazolidinone derivatives share the 4-oxo-2-thioxo-1,3-thiazolidine core but differ in substituents on the arylidene or benzoic acid moieties. Key analogues include:

Compound Name Substituent Modifications Molecular Weight Key Biological Activity Potency (EC50 or IC50) Reference
4-[(Z)-(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid None (parent compound) 293.33 g/mol GPR35 agonist, adipokine modulation 4 nM (hGPR35)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indole substitution at C5 379.45 g/mol Antibacterial, antifungal MIC: 12.5–25 µg/mL (vs. S. aureus)
4-[(5Z)-4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Indolinone substitution at C5 382.41 g/mol Anticancer (hypothesized) N/A
4-{5-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid Furyl-benzylidene substitution 435.47 g/mol Anti-inflammatory (COX inhibition) IC50: 0.8–1.2 µM (COX-1/2)
3-({[(2Z)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid Acetamido-phenylimino substitution 433.46 g/mol Unknown (structural novelty) N/A

Pharmacological and Species-Selectivity Differences

  • GPR35 Agonism : The parent compound’s potency at human GPR35 (EC50 = 4 nM) far exceeds that of structurally related agonists like pamoic acid (EC50 = 300 nM) and lodoxamide (EC50 = 1,000 nM). Its species selectivity (>2500-fold preference for human over mouse GPR35) is attributed to sequence divergence in the receptor’s ligand-binding pocket .
  • Metabolic Effects : Unlike 5-benzylidene-2,4-thiazolidinediones (e.g., compound 249 ), which primarily target PPAR-γ for antihyperglycemic activity, the parent compound’s adiponectin upregulation is GPR35-dependent, offering a distinct mechanism for NAFLD therapy .
  • Anti-Inflammatory Activity : Analogues with furyl-benzylidene groups (e.g., compound in ) exhibit COX-1/2 inhibition (IC50 ~1 µM), whereas the parent compound lacks significant COX activity, highlighting substituent-driven functional divergence .

Species Selectivity Challenges

The parent compound’s rodent GPR35 inactivity limits preclinical testing, unlike zaprinast, which shows modest cross-species activity. This necessitates species-specific ligand development for translational research .

Structure-Activity Relationships (SAR)

  • Z-Configuration : The Z-configured methylidene bridge is critical for GPR35 binding; E-isomers (e.g., 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid ) show reduced activity .
  • Electron-Withdrawing Groups : Fluorine substitution on the benzylidene ring (e.g., compound 191 ) enhances potency, likely via improved receptor-ligand π-π stacking .
  • Arylidene Diversity: Indole or indolinone substitutions (e.g., compounds 5b and ) shift activity toward antimicrobial or anticancer targets, underscoring the scaffold’s versatility .

Biological Activity

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone moiety, which is known for its diverse pharmacological activities. The molecular formula is C13H11NO4S2C_{13}H_{11}NO_4S_2 with a molecular weight of approximately 295.36 g/mol. Its structure includes a benzoic acid derivative linked to a thiazolidinone ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazolidinone Ring : Cyclization reactions are employed to form the thiazolidinone core.
  • Functionalization : The compound is then functionalized with various substituents to enhance its biological activity.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the thiazolidinone structure demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli0.004–0.03 mg/mL
En. Cloacae0.008–0.06 mg/mL
M. flavusVariable

The most active compound from a related study showed an MIC significantly lower than that of standard antibiotics like ampicillin and streptomycin, indicating superior efficacy.

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal activity, particularly against strains such as T. viride and A. fumigatus. The MIC values for antifungal activity ranged from 0.004 to 0.06 mg/mL, with specific compounds showing remarkable potency against sensitive fungal strains .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer potential. A study indicated that certain derivatives induced apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . The following table summarizes the antiproliferative effects observed in various cancer cell lines:

Cell Line IC50 (µM) Compound
A549 (Lung)<10Compound 18
MCF-7 (Breast)<15Compound 18
HepG2 (Liver)<12Compound 18

These findings suggest that thiazolidinone derivatives could serve as promising candidates for further development as anticancer agents.

The mechanism underlying the biological activities of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in bacterial growth or cancer cell proliferation.
  • Signal Transduction Interference : It can disrupt cellular pathways critical for survival and replication in pathogens and cancer cells.
  • Induction of Apoptosis : In cancer cells, it triggers programmed cell death through various signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical and laboratory settings:

  • Antibacterial Study : A comparative analysis showed that derivatives exhibited up to 50 times greater antibacterial activity than conventional antibiotics against certain strains .
  • Antifungal Efficacy : Research demonstrated that specific compounds effectively inhibited fungal growth at concentrations much lower than those required for standard antifungal treatments .
  • Cancer Cell Line Testing : Antiproliferative effects were noted in multiple cancer cell lines, suggesting broad-spectrum anticancer potential .

Q & A

Q. What are the key synthetic routes for 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes starting with the formation of the thiazolidinone core, followed by condensation with a benzylidene moiety. Critical steps include:

  • Core formation : Reacting thiosemicarbazides with chloroacetic acid under reflux in acetic acid with sodium acetate as a catalyst to generate the thiazolidin-4-one ring .
  • Benzylidene introduction : Condensation of the thiazolidinone with a substituted benzaldehyde derivative under acidic or basic conditions, optimized for temperature (70–100°C), solvent (DMF or acetic acid), and catalyst (e.g., piperidine) to achieve high Z-isomer selectivity .
  • Purification : Recrystallization from acetic acid or DMF-ethanol mixtures to ensure purity .
    Yield optimization focuses on stoichiometric ratios, reaction time (2–3 hours for condensation), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene moiety and the thiazolidinone ring structure via characteristic shifts (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 1600 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What preliminary biological assays are used to screen this compound for activity?

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify free radical neutralization capacity .
  • Enzyme inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using IC₅₀ values to gauge potency .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data between thiazolidinone analogs?

  • Structural benchmarking : Compare activity across analogs with systematic substituent variations (e.g., 4-chloro vs. 4-methoxy benzylidene groups) to identify pharmacophoric elements .
  • In vitro validation : Replicate assays under standardized conditions (e.g., cell line type, incubation time) to isolate compound-specific effects from experimental variability .
  • Computational docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like PD-L1 or EGFR, corroborating/disputing experimental IC₅₀ values .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid via reaction with ethanesulfonic acid) or prodrug moieties (e.g., esterification of the carboxylic acid) .
  • Nanocarrier systems : Encapsulate in PLGA nanoparticles or liposomes, characterized by dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (±30 mV) .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Q. How are structure-activity relationships (SARs) established for this compound’s therapeutic potential?

  • Substituent libraries : Synthesize analogs with varied substituents on the benzylidene (e.g., 4-Cl, 4-OCH₃) and thiazolidinone (e.g., methyl vs. propyl side chains) moieties .
  • Biological profiling : Test analogs in dose-response assays (e.g., 0.1–100 µM) to correlate structural features with activity trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to generate contour maps highlighting steric/electronic requirements for target engagement .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins like BSA or thrombin .
  • Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial uptake via MitoTracker colocalization) .
  • Gene expression profiling : RNA-seq or qPCR identifies differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) in treated vs. untreated cancer cells .

Methodological Notes

  • Synthesis reproducibility : Always confirm Z/E isomer ratios via NOESY NMR to avoid batch-to-batch variability .
  • Data validation : Cross-reference spectrophotometric results (e.g., IC₅₀) with orthogonal assays (e.g., Western blot for protein expression) .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Reactant of Route 2
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4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

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